molecular formula C20H18ClN3O4 B6514980 [(3-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 562092-75-5

[(3-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B6514980
CAS RN: 562092-75-5
M. Wt: 399.8 g/mol
InChI Key: YALBTDHOQQCWAP-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. Naphthyridines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The compound contains a naphthyridine core, which consists of two fused pyridine rings. It also has various substituents including a carbamoyl group and an ethyl group .


Chemical Reactions Analysis

Naphthyridines can undergo various chemical reactions including electrophilic and nucleophilic substitutions, oxidations, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carbamoyl group could potentially increase its polarity .

Scientific Research Applications

Environment-Friendly Synthesis

This compound has been used in the environment-friendly synthesis of novel hybrid pharmacophores . The synthesis process is derived from the synergism of nalidixic acid and 1,3-diphenylprop-2-en-1-ones . The yield and reaction times of microwave-assisted reactions have been compared with the reactions carried out under conventional reaction conditions, showing a marked decrease in reaction times and a significant increase in yields .

Anti-Oxidant Potential

The anti-oxidant potential of the synthesized hybrid compounds has been evaluated . Some of the compounds showed marked ascorbic acid equivalence Ferric reducing anti-oxidant power (FRAP) and metal chelating capacities .

Crystal Structure Analysis

A crystal study of one representative of the synthesized series has also been presented . This helps in understanding the molecular structure and arrangement of the compound.

Hybrid Molecule Synthesis

The concept of hybrid molecule synthesis for multifunctional organic compounds in a single moiety provides innovation in organic synthesis . This compound is an example of such a hybrid molecule.

Treatment of Diseases

The structures based on two or more independent units may act indifferently to their precursor molecules . This approach may help in dealing with the treatment of diseases where a single drug fails to act solely .

Biological Potential Alteration

Numerous examples are there in literature where combining of two or more moieties in a single pharmacophore alters the biological potential of the newly synthesized compounds . This compound is a part of such research.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many naphthyridine derivatives exhibit a variety of biological activities .

properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-3-24-10-16(18(26)15-8-7-12(2)22-19(15)24)20(27)28-11-17(25)23-14-6-4-5-13(21)9-14/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBTDHOQQCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

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